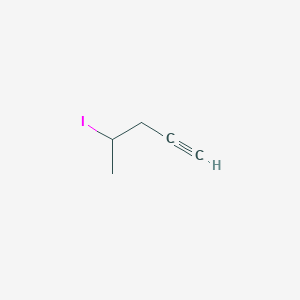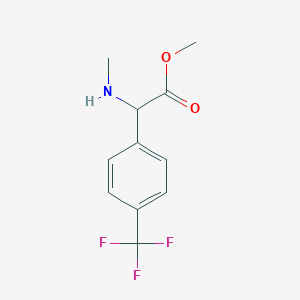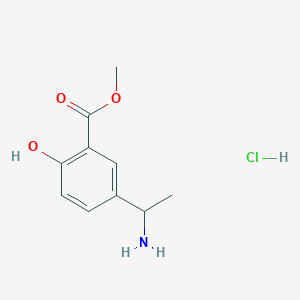![molecular formula C7H15ClN4 B13568550 Rac-1-[(1r,4r)-4-azidocyclohexyl]methanaminehydrochloride](/img/structure/B13568550.png)
Rac-1-[(1r,4r)-4-azidocyclohexyl]methanaminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-1-[(1r,4r)-4-azidocyclohexyl]methanaminehydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an azido group attached to a cyclohexyl ring, which is further connected to a methanamine group, forming a hydrochloride salt. The presence of the azido group makes it a versatile intermediate in organic synthesis and a valuable tool in chemical biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-1-[(1r,4r)-4-azidocyclohexyl]methanaminehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a cyclohexyl derivative, which is subjected to azidation to introduce the azido group.
Azidation: The azidation reaction is carried out using sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is typically performed at elevated temperatures to ensure complete conversion.
Methanamine Introduction: The azidocyclohexyl intermediate is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Rac-1-[(1r,4r)-4-azidocyclohexyl]methanaminehydrochloride undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reducing Agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas with a palladium catalyst.
Solvents: Dimethylformamide (DMF), acetonitrile, ethanol.
Reaction Conditions: Elevated temperatures for azidation, room temperature to mild heating for reduction and substitution reactions.
Major Products Formed
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted cyclohexyl derivatives.
Cycloaddition: Formation of triazole derivatives.
Scientific Research Applications
Rac-1-[(1r,4r)-4-azidocyclohexyl]methanaminehydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Rac-1-[(1r,4r)-4-azidocyclohexyl]methanaminehydrochloride involves its ability to undergo various chemical transformations due to the presence of the azido group. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioorthogonal chemistry to label and track biomolecules without interfering with biological processes.
Comparison with Similar Compounds
Similar Compounds
- Rac-1-[(1r,4r)-4-iodocyclohexyl]methanaminehydrochloride
- Rac-1-[(1r,4r)-4-bromocyclohexyl]methanaminehydrochloride
- Rac-1-[(1r,4r)-4-chlorocyclohexyl]methanaminehydrochloride
Uniqueness
Rac-1-[(1r,4r)-4-azidocyclohexyl]methanaminehydrochloride is unique due to the presence of the azido group, which imparts distinct reactivity and versatility compared to its halogenated counterparts. The azido group enables the compound to participate in click chemistry reactions, making it a valuable tool in chemical biology and materials science.
Properties
Molecular Formula |
C7H15ClN4 |
|---|---|
Molecular Weight |
190.67 g/mol |
IUPAC Name |
(4-azidocyclohexyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H14N4.ClH/c8-5-6-1-3-7(4-2-6)10-11-9;/h6-7H,1-5,8H2;1H |
InChI Key |
UTKRDOLBBLRMOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN)N=[N+]=[N-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B13568471.png)

![4-[(2,6-Dioxo-3-piperidinyl)amino]benzeneacetic acid](/img/structure/B13568484.png)

![2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid](/img/structure/B13568499.png)
![rac-methyl({[(2R,3R)-3-(3-methyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methyl})amine dihydrochloride](/img/structure/B13568517.png)

![2-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-2,3-dihydro-1-benzofuran](/img/structure/B13568525.png)




![5h,6h,7h,8h-Pyrido[4,3-c]pyridazine](/img/structure/B13568551.png)

